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Compound of Interest

Compound Name: Pirenzepine hcl hydrate

Cat. No.: B15073514

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
properties, and pharmacological profile of Pirenzepine HCI hydrate. It is intended to serve as
a valuable resource for researchers, scientists, and professionals involved in drug development
and related fields. This guide details the compound's mechanism of action as a selective M1
muscarinic receptor antagonist, outlines key experimental protocols for its characterization, and
visualizes its associated signaling pathways.

Chemical Structure and Properties

Pirenzepine HCI hydrate is the hydrated hydrochloride salt of Pirenzepine, a tricyclic
benzodiazepine derivative. It is a white to slightly yellow, crystalline powder. The presence of
two basic nitrogen atoms in the piperazine ring allows for the formation of a dihydrochloride
salt, which is often supplied as a monohydrate.

Chemical Structure:

o |[UPAC Name: 11-[(4-methylpiperazin-1-yl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1]
[2]benzodiazepin-6-one dihydrochloride monohydrate[3]

e Molecular Formula: C19H25CI2Ns03[3]
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e Canonical SMILES:
CN1CCN(CC1)CC(=0O)N2C3=CC=CC=C3C(=0)NC4=C2N=CC=C4.0.ClL.CI

e InChl Key: FFNMBRCFFADNAO-UHFFFAOYSA-N
Physicochemical Properties:

The following table summarizes the key physicochemical properties of Pirenzepine HCI

hydrate.
Property Value Reference
Molecular Weight 442.34 g/mol [3]
CAS Number 29868-97-1 (dihydrochloride)
Melting Point >238 °C (decomposes) [1]
Solubility Water: 50 mg/mL [2]
DMSO: Soluble [1]
pKa (Strongest Basic) 7.2 (Predicted)

Pharmacological Properties

Pirenzepine is a selective antagonist of the M1 subtype of muscarinic acetylcholine receptors.
This selectivity is crucial to its therapeutic effects, primarily the reduction of gastric acid
secretion, with fewer of the typical anticholinergic side effects associated with non-selective
muscarinic antagonists.

Muscarinic Receptor Affinity:

The following table presents the equilibrium dissociation constants (Ki) of Pirenzepine for the
five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
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Receptor Subtype Ki (nM)
M1 11.48
M2 602.56
M3 151.36
M4 199.53

Data is for the free base of Pirenzepine.

Mechanism of Action and Signaling Pathways

Pirenzepine exerts its pharmacological effects by competitively blocking the M1 muscarinic
acetylcholine receptor. In the stomach, these receptors are located on enterochromaffin-like
(ECL) cells and parasympathetic ganglia. By antagonizing these receptors, Pirenzepine
reduces the release of histamine from ECL cells and decreases vagally-stimulated gastric acid

secretion from parietal cells.

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq
alpha subunit. Blockade of this receptor by Pirenzepine inhibits the canonical Gq signaling

cascade.
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Pirenzepine's blockade of the M1-Gq signaling pathway.
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Recent studies have also implicated M1 receptor signaling in other pathways, such as the
Hedgehog signaling pathway in the context of cancer cell migration and invasion. Pirenzepine
has been shown to inhibit this pathway in certain cancer cell lines.
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Inhibitory effect of Pirenzepine on the Hedgehog pathway.
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Experimental Protocols
Radioligand Binding Assay for Muscarinic M1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a
test compound for the human M1 muscarinic receptor.[1][4][5]

Materials:

e Membrane preparation from cells expressing the human M1 muscarinic receptor.
e [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
e Pirenzepine HCI hydrate (as a reference compound).

e Test compound.

o Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, pH 7.4.

o Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.
 Scintillation cocktail.

» 96-well microplates.

o Glass fiber filters (GF/C).

e Cell harvester.

 Scintillation counter.

Procedure:

 Membrane Preparation: Homogenize cells expressing the M1 receptor in ice-cold lysis buffer
and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay
buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

e Assay Setup: In a 96-well plate, add the following in triplicate:
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o Total Binding: 50 uL of assay buffer, 50 uL of [3H]-NMS solution (at a final concentration
near its Kd), and 150 pyL of membrane preparation.

o Non-specific Binding: 50 pL of a high concentration of a non-labeled ligand (e.g., 1 uM
atropine), 50 pL of [3H]-NMS solution, and 150 pL of membrane preparation.

o Competition Binding: 50 pL of varying concentrations of the test compound (or
Pirenzepine), 50 pL of [BH]-NMS solution, and 150 pL of membrane preparation.

e Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to
reach equilibrium.

o Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell
harvester. Wash the filters three times with ice-cold wash buffer to remove unbound
radioligand.

e Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the
radioactivity using a scintillation counter.

Data Analysis:
o Calculate the specific binding by subtracting the non-specific binding from the total binding.

o For competition binding, plot the percentage of specific binding against the logarithm of the
test compound concentration.

o Determine the ICso value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for the M1 receptor radioligand binding assay.

Measurement of Gastric Acid Secretion in the
Anesthetized Rat
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This protocol describes a method to measure the effect of Pirenzepine on gastric acid secretion
in an anesthetized rat model.[2][6][7]

Materials:

e Male Wistar rats (200-250 g).

o Urethane (anesthetic).

e Pirenzepine HCI hydrate.

e Pentagastrin (or another secretagogue like histamine or carbachol).

e Saline solution (0.9% NacCl).

e pH meter.

 Peristaltic pump.

e Cannulas.

e Surgical instruments.

Procedure:

o Animal Preparation: Anesthetize the rat with urethane. Perform a tracheotomy to ensure a
clear airway.

o Surgical Procedure: Make a midline abdominal incision to expose the stomach. Ligate the
pylorus and insert a double-lumen cannula through the esophagus into the stomach.

o Gastric Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min) using
a peristaltic pump. Collect the perfusate every 15 minutes.

o Basal Secretion: Collect perfusate for a basal period (e.g., 30-60 minutes) to establish a
baseline of acid secretion.
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o Drug Administration: Administer Pirenzepine (or vehicle control) intravenously or
intraperitoneally.

» Stimulated Secretion: After a set period, infuse a secretagogue (e.g., pentagastrin)
intravenously to stimulate gastric acid secretion.

o Sample Collection: Continue to collect the gastric perfusate in 15-minute fractions for the
duration of the experiment.

e Acid Measurement: Determine the acid concentration in each collected fraction by titration
with a standard NaOH solution to a pH of 7.0, or by measuring the pH and calculating the
hydrogen ion concentration.

Data Analysis:
» Calculate the acid output for each collection period (concentration x volume).

o Express the results as the total acid output over a specific time or as a percentage of the
basal or stimulated secretion.

o Compare the acid output in the Pirenzepine-treated group to the control group to determine
the inhibitory effect.
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Workflow for measuring gastric acid secretion in rats.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b15073514?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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